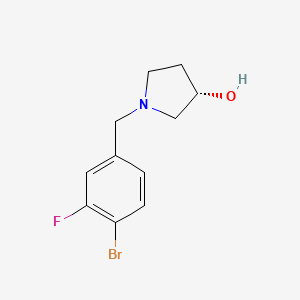
(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-bromo-3-fluorobenzyl group and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the 4-Bromo-3-fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide, such as 4-bromo-3-fluorobenzyl chloride, onto the pyrrolidine ring.
Hydroxylation at the 3-Position: The hydroxyl group can be introduced through a selective oxidation reaction, using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring using reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Sodium azide, thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or reduced aromatic rings.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Biological Studies: To study the effects of fluorinated and brominated compounds on biological systems.
Industrial Applications: As a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity. The hydroxyl group at the 3-position may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-1-(4-Chloro-3-fluoro-benzyl)-pyrrolidin-3-ol: Similar structure with a chlorine atom instead of bromine.
(3S)-1-(4-Bromo-3-chloro-benzyl)-pyrrolidin-3-ol: Similar structure with a chlorine atom instead of fluorine.
(3S)-1-(4-Bromo-3-methyl-benzyl)-pyrrolidin-3-ol: Similar structure with a methyl group instead of fluorine.
Uniqueness
(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol is unique due to the combination of bromine and fluorine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H13BrFNO |
|---|---|
Poids moléculaire |
274.13 g/mol |
Nom IUPAC |
(3S)-1-[(4-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H13BrFNO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m0/s1 |
Clé InChI |
RFKBVHHACGGUIM-VIFPVBQESA-N |
SMILES isomérique |
C1CN(C[C@H]1O)CC2=CC(=C(C=C2)Br)F |
SMILES canonique |
C1CN(CC1O)CC2=CC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Hydroxy-3-iodophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B15091674.png)

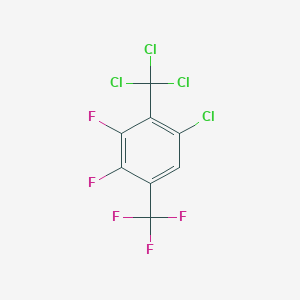
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
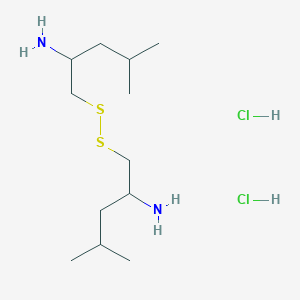
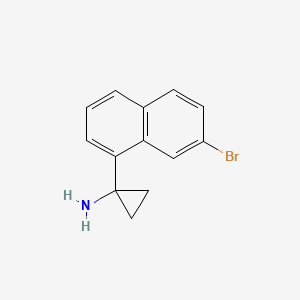

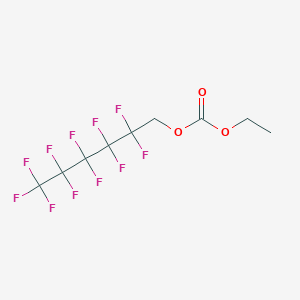
![4-Chloro-5-fluoro-6-methyl-2-[4-(propan-2-yl)phenyl]pyrimidine](/img/structure/B15091708.png)

![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
